1-(5-Bromo-2-hydroxyphenyl)propan-1-one
Overview
Description
1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates in the synthesis of various pharmaceuticals and natural products. The presence of a bromine atom and a hydroxyl group on the aromatic ring makes it a versatile precursor for further chemical modifications.
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in several studies. For instance, a chemoenzymatic strategy was developed to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . Another study focused on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a building block for natural products, and its chiral characterization . Additionally, the synthesis of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was achieved through cyclocondensation, demonstrating the potential for creating complex structures from simpler bromophenyl precursors .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds. For example, the crystal structure of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was elucidated, revealing a triclinic system with a chair conformation . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell parameters .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds allows for various chemical transformations. The studies provided do not directly address the chemical reactions of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, but they do provide insights into the reactivity of structurally related compounds. For instance, the synthesis of different bromophenyl derivatives involves reactions such as biotransamination , cyclocondensation , and refluxing with acyl donors .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their functional groups. The presence of a bromine atom generally increases the molecular weight and density, while the hydroxyl group can form hydrogen bonds, affecting the compound's solubility and boiling point. The crystallographic studies provide detailed information on the cell parameters and space groups, which are crucial for understanding the solid-state properties of these compounds .
Scientific Research Applications
- Application Summary : “1-(5-Bromo-2-hydroxyphenyl)propan-1-one” has been synthesized and used in antimicrobial studies . It has been used to create a new ligand, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione, which has been used to synthesize transition metal complexes .
- Methods of Application/Experimental Procedures : The ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The transition metal complexes were then synthesized from this ligand . The synthesized 1,3-dione and their transition metal complexes were characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA . Solution conductivity, Magnetic susceptibility and Antimicrobial screenings were also studied using Resazurin 96 well plate method .
- Results/Outcomes : The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLYRKTHTZXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938967 | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
CAS RN |
17764-93-1 | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17764-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Bromo-2'-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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